Etiroxate, (S)-
Description
Etiroxate, (S)-, chemically designated as O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-β-l-methyltyrosine ethyl ester hydrochloride, is a thyromimetic agent primarily used for its lipid-lowering properties. It was developed by Gruenenthal W.G. in Germany and introduced in 1977 under the trade name Skleronorm . Structurally, it is derived from α-methylthyroxine ethyl ester, with modifications that reduce its impact on metabolic parameters while retaining hypolipidemic efficacy. Preclinical studies in hypercholesterolemic rats demonstrated significant reductions in serum cholesterol (at 3.3 µmol/kg) and triglycerides (at 10 mg/kg), with a therapeutic index 10–35 times higher than L- or D-thyroxine due to minimized effects on oxygen consumption and cardiac parameters .
Properties
CAS No. |
35530-07-5 |
|---|---|
Molecular Formula |
C18H17I4NO4 |
Molecular Weight |
818.9 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-methylpropanoate |
InChI |
InChI=1S/C18H17I4NO4/c1-3-26-17(25)18(2,23)8-9-4-13(21)16(14(22)5-9)27-10-6-11(19)15(24)12(20)7-10/h4-7,24H,3,8,23H2,1-2H3/t18-/m0/s1 |
InChI Key |
LWZCMKGGFONJPB-SFHVURJKSA-N |
SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N |
Isomeric SMILES |
CCOC(=O)[C@](C)(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Etiroxate, (S)-; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
2.1. Structural Analogues: L-Thyroxine and D-Thyroxine
Mechanism of Action :
- Etiroxate : Acts as a partial thyroid hormone receptor agonist, selectively targeting hepatic lipid metabolism pathways without significantly altering basal metabolic rate or cardiac function .
- L-Thyroxine (Levothyroxine) : A full agonist of thyroid hormone receptors, stimulating both lipid catabolism and systemic metabolism, leading to increased oxygen consumption and heart rate .
- D-Thyroxine : The dextro isomer of thyroxine; historically used for lipid lowering but withdrawn due to cardiotoxicity risks .
Efficacy and Safety :
Parameter Etiroxate, (S)- L-Thyroxine D-Thyroxine Cholesterol Reduction 30–40% (3.3 µmol/kg) 25–35% (equivalent dose) 20–30% (equivalent dose) Triglyceride Reduction 25–35% (10 mg/kg) Minimal Minimal Therapeutic Index 10–35 1 1 Cardiac Effects Negligible Tachycardia, ↑ heart weight Arrhythmias, ↑ heart weight Metabolic Effects Minimal ↑ Oxygen consumption ↑ Oxygen consumption Key Advantage of Etiroxate :
Its structural modifications (ethyl ester and α-methyl groups) decouple lipid-lowering effects from thyrotoxic side effects, making it safer for long-term use in dyslipidemia .
2.2. Functional Analogues: Clofibrate and Etofibrate
Mechanism of Action :
Efficacy and Safety :
Parameter Etiroxate, (S)- Clofibrate Etofibrate Primary Use Hypercholesterolemia Hypertriglyceridemia Mixed dyslipidemia Cholesterol Reduction 30–40% 15–20% 20–25% Triglyceride Reduction 25–35% 30–50% 35–55% Side Effects Minimal cardiac effects Myopathy, gallstones Gastrointestinal disturbances Therapeutic Category Thyromimetic Fibrate Fibrate - Key Differences: Etiroxate’s efficacy is more pronounced in cholesterol reduction, whereas fibrates excel in triglyceride lowering. Fibrates carry risks of muscle toxicity and gallstones, while Etiroxate’s safety profile is superior in cardiac and metabolic parameters .
Critical Analysis of Therapeutic Indices
Etiroxate vs. Thyroxine Derivatives :
The therapeutic index (ratio of lipid-lowering effect to metabolic disruption) for Etiroxate is 10–35, compared to 1 for L- and D-thyroxine. This stark difference underscores its clinical viability for dyslipidemia without thyrotoxicosis .Etiroxate vs. Fibrates : While fibrates are more effective for hypertriglyceridemia, Etiroxate’s unique mechanism avoids PPAR-α-associated side effects, making it preferable for patients with mixed dyslipidemia and cardiac risk factors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
